molecular formula C18H13N3O3S B13147141 1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione CAS No. 62593-07-1

1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione

Cat. No.: B13147141
CAS No.: 62593-07-1
M. Wt: 351.4 g/mol
InChI Key: KWABWPFXUQZDFM-UHFFFAOYSA-N
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Description

1-Amino-2-methoxy-4-(thiazol-2-ylamino)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. The presence of the thiazole ring in this compound adds to its biological significance, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-methoxy-4-(thiazol-2-ylamino)anthracene-9,10-dione typically involves the reaction of 1-amino-2-methoxy-9,10-anthracenedione with thiazole derivatives. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-methoxy-4-(thiazol-2-ylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Amino-2-methoxy-4-(thiazol-2-ylamino)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-2-methoxy-4-(thiazol-2-ylamino)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The thiazole ring is known to bind to metal ions, which can inhibit the activity of metalloproteins. Additionally, the anthraquinone moiety can intercalate into DNA, disrupting the replication process and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-2-methoxy-4-(thiazol-2-ylamino)anthracene-9,10-dione is unique due to the presence of both the thiazole and anthraquinone moieties, which confer distinct biological activities. Its ability to interact with both DNA and metalloproteins makes it a versatile compound in medicinal chemistry .

Properties

CAS No.

62593-07-1

Molecular Formula

C18H13N3O3S

Molecular Weight

351.4 g/mol

IUPAC Name

1-amino-2-methoxy-4-(1,3-thiazol-2-ylamino)anthracene-9,10-dione

InChI

InChI=1S/C18H13N3O3S/c1-24-12-8-11(21-18-20-6-7-25-18)13-14(15(12)19)17(23)10-5-3-2-4-9(10)16(13)22/h2-8H,19H2,1H3,(H,20,21)

InChI Key

KWABWPFXUQZDFM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=C1)NC3=NC=CS3)C(=O)C4=CC=CC=C4C2=O)N

Origin of Product

United States

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